N-(4-chloro-2-fluorophenyl)-6-ethoxypyrimidine-4-carboxamide

P-glycoprotein Multidrug Resistance Pyrimidine-4-carboxamide

This N-(4-chloro-2-fluorophenyl)-6-ethoxypyrimidine-4-carboxamide derivative is a validated P-glycoprotein (P-gp) inhibitor with an IC50 of 1.40–1.86 µM in A2780/ADR ovarian cancer MDR models. Its specific substitution pattern distinguishes it from other pyrimidine-4-carboxamides, offering a unique intermediate potency range for dose-response combination studies. Ideal for kinase selectivity screening panels, oral PK studies, and as a reference standard for P-gp inhibitor classification. Custom synthesis orders accepted; contact suppliers for bulk pricing and lead times.

Molecular Formula C13H11ClFN3O2
Molecular Weight 295.7
CAS No. 2034364-02-6
Cat. No. B2789417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-2-fluorophenyl)-6-ethoxypyrimidine-4-carboxamide
CAS2034364-02-6
Molecular FormulaC13H11ClFN3O2
Molecular Weight295.7
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F
InChIInChI=1S/C13H11ClFN3O2/c1-2-20-12-6-11(16-7-17-12)13(19)18-10-4-3-8(14)5-9(10)15/h3-7H,2H2,1H3,(H,18,19)
InChIKeyNFSCOXSBUNLTGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chloro-2-fluorophenyl)-6-ethoxypyrimidine-4-carboxamide (CAS 2034364-02-6): Chemical Identity, Class, and Procurement Baseline


N-(4-Chloro-2-fluorophenyl)-6-ethoxypyrimidine-4-carboxamide (CAS 2034364-02-6) is a synthetic, small-molecule pyrimidine-4-carboxamide derivative (MF: C₁₃H₁₁ClFN₃O₂; MW: 295.7 g/mol) . This compound belongs to a therapeutically versatile scaffold class extensively explored for kinase inhibition, anti-inflammatory activity, and multidrug resistance (MDR) modulation via P-glycoprotein (P-gp) inhibition [1][2]. Its substitution pattern—4-chloro-2-fluoroaniline at the carboxamide and 6-ethoxy on the pyrimidine core—distinguishes it from other in-class analogs and directly influences its physicochemical and biological profile .

Why Generic Substitution Fails for N-(4-Chloro-2-fluorophenyl)-6-ethoxypyrimidine-4-carboxamide: The Critical Role of Halogen and 6-Ethoxy Substitution


Within pyrimidine-4-carboxamides, even minor structural modifications—such as substitution of the N-aryl group (e.g., 2,6-dimethylphenyl vs. 4-chloro-2-fluorophenyl) or alteration of the 6-alkoxy chain (e.g., ethoxy vs. methoxy)—profoundly impact target engagement, P-gp modulation efficacy, and physicochemical properties . Class-level evidence demonstrates that pyrimidine-4-carboxamide P-gp inhibitory IC₅₀ values span over 7 orders of magnitude (from 30 pM to >1.4 mM), a variance driven entirely by specific substituent combinations [1][2]. Generic selection of an in-class analog without precise matching of the 4-chloro-2-fluorophenyl and 6-ethoxy groups risks substantial loss of the desired pharmacological or ADME profile, making compound-specific procurement essential .

Quantitative Differentiation Guide: N-(4-Chloro-2-fluorophenyl)-6-ethoxypyrimidine-4-carboxamide vs. In-Class Comparators


Moderate P-glycoprotein (P-gp) Inhibition Profile Distinct from Ultra-Potent Pyrimidine-4-carboxamide P-gp Modulators

The target compound demonstrates a moderate P-gp inhibitory profile (IC₅₀ = 1.40–1.86 µM in A2780/ADR cells) [1], which is approximately 46,000-fold less potent than the ultra-potent pyrimidine-4-carboxamide BDBM50506874 (IC₅₀ = 0.0300 nM in MCF-7T cells) [2]. This intermediate potency distinguishes it from both highly potent P-gp inhibitors that risk toxicity and inactive analogs, positioning it as a potential tool compound for MDR chemosensitization studies where moderate efflux pump modulation is desirable.

P-glycoprotein Multidrug Resistance Pyrimidine-4-carboxamide

Enhanced Lipophilicity and Membrane Permeability vs. 6-Methoxy Analogs

The 6-ethoxy substituent on the target compound confers greater lipophilicity compared to 6-methoxy-substituted pyrimidine-4-carboxamide analogs . This structural feature is expected to enhance passive membrane permeability, a critical determinant of oral bioavailability and cellular uptake. The target compound exhibits a computed water solubility of 12.5 mg/L at 25°C and a moderate LogP, indicating balanced lipophilicity suitable for oral bioavailability . In contrast, unsubstituted pyrimidine-4-carboxamide shows a LogP of approximately 1.1 and significantly higher aqueous solubility (30.8 mg/mL), reflecting a markedly different absorption profile [1].

Lipophilicity ADME Physicochemical Properties

Halogen-Substituted Phenyl Ring Drives Enhanced Target Binding vs. Non-Halogenated Analogs

Structure-activity relationship (SAR) studies within pyrimidine-4-carboxamide series demonstrate that halogen substitution (chlorine and fluorine) at specific positions on the N-phenyl ring significantly enhances enzyme binding affinity and biological activity compared to non-halogenated phenyl analogs . The target compound's 4-chloro-2-fluorophenyl motif engages in halogen bonding and hydrophobic interactions with target protein binding pockets that are inaccessible to analogs bearing unsubstituted phenyl (e.g., N-phenyl-6-ethoxypyrimidine-4-carboxamide) or 2,6-dimethylphenyl groups .

Structure-Activity Relationship Halogen Bonding Enzyme Inhibition

Distinct P-gp Inhibitory Potency Relative to Clinical Reference Modulator Verapamil

Verapamil, a first-generation P-gp inhibitor used clinically as a reference MDR modulator, requires concentrations of approximately 5 µg/mL (~10 µM) to achieve measurable chemosensitization in A2780/ADR cells [1]. The target compound's P-gp IC₅₀ of 1.40–1.86 µM [2] falls within a comparable but modestly more potent range than verapamil's effective concentration in the same cell line, suggesting its potential utility as a structurally distinct MDR chemosensitizer scaffold.

P-glycoprotein Chemosensitization Verapamil Comparator

Recommended Application Scenarios for N-(4-Chloro-2-fluorophenyl)-6-ethoxypyrimidine-4-carboxamide Based on Quantitative Evidence


P-glycoprotein-Mediated Multidrug Resistance (MDR) Chemosensitization Studies in Ovarian Cancer

The compound's validated P-gp inhibitory activity (IC₅₀ = 1.40–1.86 µM in A2780/ADR ovarian cancer cells) supports its use as a tool compound for MDR reversal studies, particularly in ovarian cancer models where P-gp overexpression drives resistance to doxorubicin and paclitaxel [1]. Its moderate potency provides a differentiated profile for dose-response combination studies with standard chemotherapeutics.

Oral Bioavailability and ADME Optimization Research Leveraging Balanced Lipophilicity

With computed water solubility of 12.5 mg/L, a moderate LogP, and the lipophilicity-enhancing 6-ethoxy group, this compound serves as an in vivo probe for pharmacokinetic studies requiring balanced absorption and distribution properties . It is particularly suited for oral dosing formulation development and permeability assessment in Caco-2 or MDCK-MDR1 monolayer models.

Kinase Inhibitor Scaffold Development and Structure-Activity Relationship (SAR) Exploration

The 4-chloro-2-fluorophenyl motif is a recognized pharmacophore for kinase ATP-binding pocket engagement, with SAR evidence indicating that halogen substitution enhances target binding . This compound can serve as a core scaffold for focused library synthesis aimed at optimizing kinase selectivity, beginning with broad-panel kinome profiling (e.g., DiscoverX KINOMEscan) to identify its primary targets.

Comparative P-gp Modulator Screening and Reference Compound for Pyrimidine-Based MDR Chemotype Profiling

Relative to the clinical reference modulator verapamil (effective at ~5 µg/mL in A2780/ADR models) and the ultra-potent pyrimidine-4-carboxamide BDBM50506874 (IC₅₀ = 30 pM), this compound occupies a distinct intermediate potency range [1][2]. It is therefore valuable as a reference standard in P-gp inhibitor screening panels, enabling classification of novel modulators by potency tier and chemotype.

Quote Request

Request a Quote for N-(4-chloro-2-fluorophenyl)-6-ethoxypyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.